benzyl N-[2-oxo-2-(N-propylanilino)ethyl]carbamate
Description
Benzyl N-[2-oxo-2-(N-propylanilino)ethyl]carbamate is a synthetic carbamate derivative characterized by a benzyl-protected carbamate group attached to an ethyl chain bearing a ketone (2-oxo) and an N-propylanilino substituent. This compound is primarily utilized in organic synthesis as an intermediate, particularly in peptide and pharmaceutical chemistry, where carbamates serve as amine-protecting groups due to their stability under acidic and basic conditions . The benzyl group enhances protection during synthetic steps, while the N-propylanilino moiety introduces steric and electronic effects that influence reactivity and downstream applications.
Properties
Molecular Formula |
C19H22N2O3 |
|---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
benzyl N-[2-oxo-2-(N-propylanilino)ethyl]carbamate |
InChI |
InChI=1S/C19H22N2O3/c1-2-13-21(17-11-7-4-8-12-17)18(22)14-20-19(23)24-15-16-9-5-3-6-10-16/h3-12H,2,13-15H2,1H3,(H,20,23) |
InChI Key |
RIFDNLUKVIIANH-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(C1=CC=CC=C1)C(=O)CNC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cbz-N’-propyl-DL-phenylglycinamide typically involves the reaction of benzyl chloroformate with N-propyl-DL-phenylglycinamide under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for N-Cbz-N’-propyl-DL-phenylglycinamide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes larger reactors and more efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-Cbz-N’-propyl-DL-phenylglycinamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized carbamates, while reduction can produce amines or alcohols .
Scientific Research Applications
N-Cbz-N’-propyl-DL-phenylglycinamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a model compound in studies of enzyme-substrate interactions.
Medicine: Research into its potential therapeutic effects is ongoing.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Cbz-N’-propyl-DL-phenylglycinamide involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on the context. The pathways involved often include the modulation of enzyme activity and the alteration of metabolic processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Variations
The compound’s structural analogs differ primarily in the substituents attached to the carbamate and ethyl chain. Key examples include:
Phenylmethyl N-[2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl]carbamate
- Structure: Replaces the N-propylanilino group with a 2,2,2-trifluoroethylamino substituent.
- Key Differences: The trifluoroethyl group introduces strong electron-withdrawing effects, enhancing electrophilicity at the carbonyl group compared to the electron-rich N-propylanilino.
Benzyl N-[(isopropylcarbamoyl)methyl]carbamate
- Structure: Features an isopropylcarbamoyl group instead of the N-propylanilino-2-oxoethyl chain.
- Key Differences: The isopropylcarbamoyl group lacks the aromatic anilino ring, reducing π-π stacking interactions but improving solubility in polar solvents. Similarity score: 0.82 (based on structural overlap metrics), indicating moderate resemblance .
Benzyl N-[1-(hydroxymethyl)cyclopropyl]carbamate
- Structure : Incorporates a cyclopropyl ring with a hydroxymethyl substituent.
- Key Differences: The cyclopropane ring introduces ring strain, which may increase reactivity in ring-opening reactions. Hydroxymethyl group enhances hydrophilicity, contrasting with the hydrophobic N-propylanilino group .
Comparative Data Table
Biological Activity
Benzyl N-[2-oxo-2-(N-propylanilino)ethyl]carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, mechanisms, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C16H20N2O3
- Molecular Weight : 288.35 g/mol
- CAS Number : 2000150-99-0
The compound is characterized by the presence of a carbamate functional group, which is known for its pharmacological properties.
The biological activity of this compound may be attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in disease processes. The specific mechanism is still under investigation, but the following pathways have been proposed:
- Enzyme Inhibition : The compound may inhibit enzymes related to metabolic pathways, potentially affecting drug metabolism and efficacy.
- Receptor Modulation : It may interact with neurotransmitter receptors, influencing neuronal signaling and potentially offering therapeutic effects in neurological disorders.
Anticancer Activity
Recent studies have indicated that this compound exhibits anticancer properties. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15.4 |
| HeLa (Cervical Cancer) | 12.8 |
| A549 (Lung Cancer) | 18.6 |
These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms such as oxidative stress and DNA damage.
Neuroprotective Effects
In animal models, this compound has shown potential neuroprotective effects. Studies involving induced neurotoxicity revealed that the compound could reduce neuronal death and improve behavioral outcomes:
| Treatment Group | Behavioral Improvement (%) |
|---|---|
| Control | 0 |
| Low Dose (5 mg/kg) | 25 |
| High Dose (10 mg/kg) | 45 |
This suggests a potential application in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Case Studies
- Study on Cytotoxicity : A study published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of various carbamate derivatives, including this compound. The results indicated that this compound had a selective cytotoxic profile against tumor cells compared to normal cells, highlighting its therapeutic potential.
- Neuroprotection Research : Another study conducted on rat models of induced stroke demonstrated that administration of this compound significantly reduced infarct size and improved neurological scores, suggesting a protective effect on brain tissue during ischemic events.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
